molecular formula C7H8Cl2N2O B1394956 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride CAS No. 1216630-94-2

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride

Cat. No.: B1394956
CAS No.: 1216630-94-2
M. Wt: 207.05 g/mol
InChI Key: HLQHXUGKGNLVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride is a chemical compound provided by specialist distributors in life science . It has a molecular formula of C7H8Cl2N2O .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . Its average mass is 207.057 Da, and its mono-isotopic mass is 206.001373 Da .

Scientific Research Applications

  • Chromogenic Detection Systems : A study by Fossati, P., Prencipe, L., & Berti, G. (2010) discusses an improved chromogenic detection system used in the enzymatic assay of uric acid in biological fluids. This system was developed at Miles Italiana SpA’s Ames research and development laboratories and has been used in 58 countries worldwide (Fossati, Prencipe, 2010).

  • Photoisomerization in Ferrocenylazobenzenes : Sakamoto, A., et al. (2005) synthesized derivatives including 2-chloro-5-ferrocenylazobenzene and studied their photoisomerization behaviors. This research contributes to understanding the molecular structures and isomerization mechanisms in these compounds (Sakamoto et al., 2005).

  • Apoptotic Activity of Quinazolinone Derivatives : Zahedifard, M., et al. (2015) investigated the cytotoxic effect of certain quinazolinone derivatives, contributing to our understanding of the apoptotic pathways in cancer cells, a vital area of oncological research (Zahedifard et al., 2015).

  • Degradation of Chloronitrobenzenes : Park, H.-S., et al. (1999) studied the degradation of chloronitrobenzenes by a coculture of microbial strains, which is significant for environmental chemistry and bioremediation studies (Park et al., 1999).

  • Synthesis and Characterization of Schiff Base Dye Ligands : Ahmadi, R. A., & Amani, S. (2012) explored the synthesis of Schiff base ligands containing azo groups. Such studies are crucial for the development of new materials with potential applications in various fields like sensors, dyes, and pharmaceuticals (Ahmadi, Amani, 2012).

Properties

IUPAC Name

3-chloro-5-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,11H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQHXUGKGNLVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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